- Preparations of highly dispersed nickel and cobalt catalysts by using transparent gel membranes and applications of the catalysts to hydrogenation reactions, Nippon Kagaku Kaishi, 1987, (11), 1964-9
Cas no 931-88-4 (Cyclooctene)
Cyclooctene Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctene
- CYCLOOCTENE, STANDARD FOR GC
- CIS-CYCLOOCTENE
- C8H14
- 5-cyclooctadiene
- cis-cyclo-octene
- cyclooctaene
- cyclo-octene
- trans-cyclooctene
- NSC 72425
- FT-0623938
- NS00007345
- FT-0624241
- 1-Cyclooctene #
- NS00112579
- DTXSID1061310
- NCIOpen2_000391
- 931-89-5
- 931-88-4
- Q415390
- EC 213-243-4
- C0506
- AE340T3540
- W-109102
- UNII-AE340T3540
- BS-23512
- 931-87-3
- (1Z)-cyclooctene
- (7Z)-cyclooctene
- NSC72425
- DB-246774
- NSC-72425
- Cyclooctene 100 microg/mL in Acetonitrile
- EINECS 213-243-4
- 25267-51-0
- EN300-21667
- CHEBI:225365
- cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
- EN300-304057
- cyclooctene, (1Z)-
- (Z)-Cyclooctene
- Cyclooctene, (Z)-
- Cyclooctene, analytical standard
- MFCD00001753
- AI3-26693
- CHEMBL30773
- CHEBI:229204
- EINECS 213-245-5
- AKOS000121281
- cis-Cyclooctene, 95%, stab. with IRGANOX 1076
- DTXSID20883615
-
- MDL: MFCD00001753
- Inchi: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
- InChI Key: URYYVOIYTNXXBN-UHFFFAOYSA-N
- SMILES: C1CCCCCCC=1
Computed Properties
- Exact Mass: 110.11000
- Monoisotopic Mass: 110.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 62.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.848 g/mL at 20 °C(lit.)
- Melting Point: -16 ºC
- Boiling Point: 144°C
- Flash Point: Fahrenheit: 75.2 ° f
Celsius: 24 ° c - Refractive Index: n20/D 1.470
- PSA: 0.00000
- LogP: 2.89680
- Solubility: Insoluble in water, soluble in ethanol \ ether
Cyclooctene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226,H304
- Warning Statement: P301+P310,P331
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-65
- Safety Instruction: S29-S33-S62-S16
-
Hazardous Material Identification:
- PackingGroup:III
- HazardClass:3.2
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:Keep away from high temperatures, sparks and flames.
Cyclooctene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-100ml |
Cyclooctene |
931-88-4 | 95% | 100ml |
¥660.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-25ml |
Cyclooctene |
931-88-4 | 95% | 25ml |
¥238.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-500ml |
Cyclooctene |
931-88-4 | 95% | 500ml |
¥2640.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-5ml |
Cyclooctene |
931-88-4 | 95% | 5ml |
¥62.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001855-100ml |
Cyclooctene |
931-88-4 | 95% | 100ml |
¥660 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001855-25ml |
Cyclooctene |
931-88-4 | 95% | 25ml |
¥217 | 2024-05-20 | |
| TRC | C272760-10g |
Cyclooctene |
931-88-4 | 10g |
$ 45.00 | 2022-04-28 | ||
| TRC | C272760-25g |
Cyclooctene |
931-88-4 | 25g |
$ 70.00 | 2022-04-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804221-500ml |
Cyclooctene |
931-88-4 | 95% | 500ml |
2,198.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 29648-1ML |
Cyclooctene |
931-88-4 | 1ml |
¥472.84 | 2023-04-26 |
Cyclooctene Production Method
Production Method 1
Production Method 2
- "Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers, Chemistry - A European Journal, 2008, 14(1), 50-64
Production Method 3
- An excellent nickel boride catalyst for the selective hydrogenation of olefins, Synthesis, 1996, (5), 597-599
Production Method 4
- Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505
Production Method 5
- Reductions by metal alkoxyaluminum hydrides, Organic Reactions (Hoboken, 1985, 34,
Production Method 6
- Selective hydrogenation of 1,5,9-cyclo-dodecatriene towards cyclo-dodecene, Applied Catalysis, 2008, 343(1-2), 87-94
Production Method 7
- Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen, Chemistry Letters, 1988, (5), 757-60
Production Method 8
- Sodium anthracenide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Production Method 9
- PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system, Chinese Chemical Letters, 2008, 19(1), 102-104
Production Method 10
- Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor, Tetrahedron Letters, 1995, 36(32), 5673-6
Production Method 11
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Production Method 12
- Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes, Journal of the American Chemical Society, 1988, 110(16), 5461-70
Production Method 13
- Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation, Organometallics, 2004, 23(8), 1766-1776
Production Method 14
- Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method, Reactive Polymers, 1991, 14(3), 205-11
Production Method 15
Production Method 16
- Polymembered ring systems. XIII. Eight-membered cycloölefin rings, Justus Liebigs Annalen der Chemie, 1950, 567, 1-43
Production Method 17
Production Method 18
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ; rt
- Copper(I) iodide-lithium trimethoxyaluminum hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Production Method 19
- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,
Production Method 20
- Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA, Tetrahedron Letters, 1986, 27(45), 5487-90
Production Method 21
- Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles, Russian Journal of General Chemistry, 2018, 88(1), 20-24
Cyclooctene Raw materials
Cyclooctene Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclooctene (931-88-4)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 2-BUTENE (624-64-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 4-Ethyltoluene (622-96-8)
- 7H-Benzocycloheptene (264-09-5)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
Cyclooctene Suppliers
Cyclooctene Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Cyclooctene
Chemical Profile of Cyclooctene (CAS No: 931-88-4)
Cyclooctene, with the chemical formula C8H14, is a cyclic alkene characterized by a eight-membered ring containing a single double bond. This compound, identified by its CAS number 931-88-4, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and versatile reactivity. The compound’s stability and ability to undergo diverse transformations make it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The molecular structure of Cyclooctene consists of a puckered cycloalkane ring, which is less strain-inducing compared to smaller cyclic alkenes like cyclopentene. This reduced ring strain enhances its utility in synthetic applications, allowing for more controlled reactions and higher yields. The presence of the double bond provides a site for addition reactions, such as hydrogenation, halogenation, and hydrofunctionalization, making it a versatile building block for constructing more intricate molecular architectures.
In recent years, Cyclooctene has been explored in the context of drug discovery and material science. Its ability to act as a precursor for various heterocyclic compounds has made it particularly relevant in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for potential therapeutic agents. For instance, derivatives of Cyclooctene have been investigated for their antimicrobial and anti-inflammatory properties, highlighting its significance in developing new pharmacophores.
One of the most compelling aspects of Cyclooctene is its role in polymer chemistry. The compound’s capability to undergo polymerization reactions has led to the development of novel polymers with tailored properties. These polymers exhibit unique mechanical and thermal characteristics, making them suitable for applications in coatings, adhesives, and specialty materials. The ability to fine-tune the polymer structure by controlling the reaction conditions of Cyclooctene offers researchers a high degree of flexibility in designing materials with specific functionalities.
The synthesis of Cyclooctene itself is an area of active research. Traditional methods often involve the oligomerization of ethylene or propylene followed by cyclization steps. However, recent advancements have focused on more sustainable and efficient routes. Catalytic processes using transition metals have been particularly successful in producing high-purity Cyclooctene with minimal byproducts. These innovations not only improve the yield but also align with global efforts to reduce the environmental impact of chemical manufacturing.
From an industrial perspective, Cyclooctene is valued for its cost-effectiveness and scalability. Its widespread availability as a commercial chemical ensures that researchers and manufacturers can access it without significant hurdles. This accessibility has fostered numerous applications across different sectors, from fine chemicals to agrochemicals. The compound’s adaptability allows it to be incorporated into various synthetic pathways, underscoring its importance as an industrial chemical intermediate.
The future prospects of Cyclooctene are promising, with ongoing research exploring new methodologies for its utilization. Innovations in green chemistry are driving efforts to develop more eco-friendly processes for producing and processing this compound. Additionally, the integration of computational chemistry techniques is enabling researchers to predict and optimize reaction outcomes more accurately, further enhancing the efficiency of Cyclooctene-based syntheses.
In conclusion, Cyclooctene (CAS No: 931-88-4) represents a cornerstone in modern chemical synthesis due to its structural versatility and reactivity. Its applications span across pharmaceuticals, materials science, and polymer chemistry, making it an indispensable tool for chemists and researchers worldwide. As scientific understanding advances and new technologies emerge, the potential uses for Cyclooctene are expected to expand even further, solidifying its role as a key intermediate in the chemical industry.
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